molecular formula C18H33ClO B7859058 Oleoyl chloride

Oleoyl chloride

Cat. No.: B7859058
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl chloride, is typically synthesized by the reaction of oleic acid with phosphorus trichloride . The process involves adding phosphorus trichloride to oleic acid under controlled temperature conditions (25-33°C) while stirring. After the addition is complete, the temperature is raised to 55°C and maintained for four hours. The lower phosphorous acid is then removed to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is then purified and stored under specific conditions to maintain its stability and prevent degradation .

Comparison with Similar Compounds

Oleoyl chloride, can be compared with other similar compounds such as:

    Stearoyl Chloride: Another fatty acid chloride with a saturated carbon chain.

    Palmitoyl Chloride: A fatty acid chloride with a shorter carbon chain.

    Myristoyl Chloride: A fatty acid chloride with an even shorter carbon chain.

Uniqueness

The uniqueness of this compound, lies in its unsaturated carbon chain, which imparts different chemical properties and reactivity compared to its saturated counterparts .

Properties

IUPAC Name

octadec-9-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861738
Record name 9-​Octadecenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7378-94-1
Record name 9-​Octadecenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Octadec-9-enoyl chloride (25.5 parts, boiling point 160°-180° C. at 0.12 Torr, 85% yield) was prepared from 28.1 parts of octadec-9-enoic acid using the procedure described in part A of Example 3 for the preparation of octadec-9,12-dienoyl chloride.
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Synthesis routes and methods II

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